Methyl 3-bromo-2-cyano-5-formylphenylacetate
Overview
Description
Methyl 3-bromo-2-cyano-5-formylphenylacetate (MBCFPA) is an important organic compound used in a variety of scientific research applications. It is a brominated derivative of phenylacetic acid and is widely used in chemical synthesis, analytical chemistry, and biochemistry. MBCFPA has unique properties that make it an ideal compound for a range of applications.
Scientific Research Applications
Methyl 3-bromo-2-cyano-5-formylphenylacetate is used in a wide range of scientific research applications. It is used in chemical synthesis, analytical chemistry, and biochemistry. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the analysis of biomolecules and other organic compounds. In addition, Methyl 3-bromo-2-cyano-5-formylphenylacetate is used in the study of enzyme catalysis, protein-ligand interactions, and other biochemical processes.
Mechanism Of Action
Methyl 3-bromo-2-cyano-5-formylphenylacetate is an inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of drugs and other organic compounds. Methyl 3-bromo-2-cyano-5-formylphenylacetate binds to the heme group of the CYP enzyme, preventing the enzyme from catalyzing reactions. This inhibition of CYP activity results in decreased metabolism of drugs and other organic compounds, which can lead to increased levels of these compounds in the body.
Biochemical And Physiological Effects
Methyl 3-bromo-2-cyano-5-formylphenylacetate has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 3-bromo-2-cyano-5-formylphenylacetate has been shown to reduce the levels of certain hormones, such as cortisol and testosterone. It has also been shown to reduce inflammation and improve glucose tolerance. In addition, Methyl 3-bromo-2-cyano-5-formylphenylacetate has been shown to reduce the activity of certain enzymes, such as CYP, and to increase the activity of other enzymes, such as glutathione S-transferase.
Advantages And Limitations For Lab Experiments
Methyl 3-bromo-2-cyano-5-formylphenylacetate has several advantages for use in laboratory experiments. It is a potent inhibitor of CYP, making it useful for studying the metabolism of drugs and other organic compounds. In addition, Methyl 3-bromo-2-cyano-5-formylphenylacetate is relatively non-toxic and has low acute toxicity. However, there are some limitations to the use of Methyl 3-bromo-2-cyano-5-formylphenylacetate in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is unstable in the presence of light and air, making it difficult to store and use.
Future Directions
There are several potential future directions for the use of Methyl 3-bromo-2-cyano-5-formylphenylacetate. It could be used in the development of new drugs and other organic compounds. In addition, it could be used to study the effects of CYP inhibition on various biological processes. It could also be used to study the effects of CYP inhibition on drug metabolism and drug interactions. Furthermore, Methyl 3-bromo-2-cyano-5-formylphenylacetate could be used to study the effects of CYP inhibition on the metabolism of other organic compounds. Finally, Methyl 3-bromo-2-cyano-5-formylphenylacetate could be used to study the effects of CYP inhibition on the regulation of gene expression.
properties
IUPAC Name |
methyl 2-(3-bromo-2-cyano-5-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-2-7(6-14)3-10(12)9(8)5-13/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHUBJKVRYCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-5-formylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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